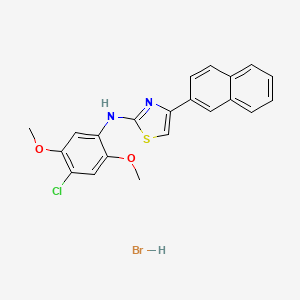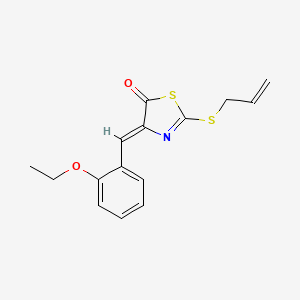![molecular formula C22H34N2O B5183831 N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5183831.png)
N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. The compound is commonly referred to as "EMPEA" and is a member of the piperidine family of compounds. In
Mechanism of Action
EMPEA works by binding to specific receptors in the brain, including the dopamine and serotonin receptors. The compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a critical role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
EMPEA has been shown to have several biochemical and physiological effects, including an increase in dopamine and serotonin release, a decrease in pain perception, and an anti-inflammatory effect. The compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using EMPEA in lab experiments is its ability to selectively bind to specific receptors in the brain, which can help researchers better understand the underlying mechanisms of various neurological disorders. However, the complex synthesis method and limited availability of the compound can make it challenging to conduct large-scale experiments.
Future Directions
There are several future directions for research on EMPEA, including exploring its potential as a treatment for various neurological disorders, investigating its anti-inflammatory effects, and developing more efficient synthesis methods. Additionally, researchers may explore the potential of EMPEA as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, EMPEA is a promising compound with potential applications in various fields, including medicinal chemistry and drug discovery. The complex synthesis method and limited availability of the compound have made it challenging to conduct large-scale experiments, but the compound's ability to selectively bind to specific receptors in the brain makes it a valuable tool for researchers. Further research is needed to fully understand the compound's potential and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of EMPEA involves several steps, including the preparation of starting materials, the formation of the piperidine ring, and the introduction of the pentenamide group. The synthesis method is complex and requires expertise in organic chemistry. Researchers have developed various methods for synthesizing EMPEA, including the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
Scientific Research Applications
EMPEA has shown promising results in various scientific research applications, including as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has also been studied for its potential use as a pain reliever and as an anti-inflammatory agent.
properties
IUPAC Name |
N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-4-6-11-22(25)24(5-2)18-20-12-15-23(16-13-20)17-14-21-10-8-7-9-19(21)3/h4,7-10,20H,1,5-6,11-18H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDDVVUCRKQXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCC2=CC=CC=C2C)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylethanamine](/img/structure/B5183753.png)
![methyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5183759.png)
![3-chloro-4-ethoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5183767.png)
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5183768.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5183777.png)

![N-(3'-chloro-3-biphenylyl)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5183782.png)

![N-(3-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5183805.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzoic acid](/img/structure/B5183811.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylpropanamide](/img/structure/B5183823.png)

